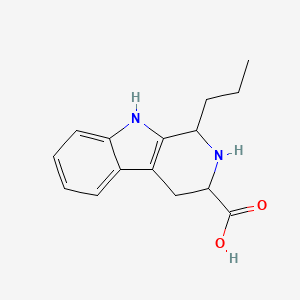

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Overview

Description

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, characterized by its molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of tryptamine derivatives with aldehydes under acidic conditions, followed by alkylation to introduce the propyl group . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives, such as:

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar in structure but with a methyl group instead of a propyl group.

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid: Lacks the propyl group, making it less hydrophobic.

The uniqueness of this compound lies in its specific structural modifications, which can influence its chemical reactivity and biological activity .

Biological Activity

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 147796-05-2) is a derivative of the beta-carboline family, which has garnered interest due to its diverse biological activities. This compound is structurally related to other beta-carbolines known for their pharmacological properties, including neuroprotective, anti-inflammatory, and antiplasmodial effects. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 147796-05-2

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of beta-carboline derivatives. For instance, a study conducted by Gorki et al. demonstrated that certain beta-carboline derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The most promising compounds showed IC50 values as low as 250 nM, indicating potent antimalarial activity with minimal cytotoxicity towards human cells .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed low cytotoxicity with a selective index significantly favoring its action against parasitic cells over mammalian cells. For example, beta-carboline derivatives have shown selective indices up to 31 times higher against Trypanosoma cruzi compared to mammalian cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Molecular docking studies suggest that beta-carbolines may inhibit enzymes crucial for parasite metabolism, such as phosphoethanolamine methyltransferase (PMT), which is essential for Plasmodium development .

- Induction of Apoptosis in Parasites : The compound may induce apoptotic pathways in parasitic cells, contributing to its antiplasmodial effects .

Study on Lipogenesis

A related study investigated the effects of yeast hydrolysate-derived compounds on lipogenesis in 3T3-L1 preadipocytes. The study found that certain beta-carboline derivatives influenced lipid synthesis pathways significantly, implicating their roles in metabolic processes .

Trypanocidal Activity

Another investigation focused on the trypanocidal activity of various beta-carboline derivatives against Trypanosoma cruzi. The study reported that these compounds inhibited different life stages of the parasite effectively while maintaining low toxicity to human red blood cells .

Data Summary

| Compound Name | CAS Number | Molecular Weight | Antiplasmodial Activity (IC50) | Cytotoxicity Index |

|---|---|---|---|---|

| This compound | 147796-05-2 | 258.32 g/mol | <250 nM | Selective index >31 |

Properties

IUPAC Name |

1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRTVLJNXKXHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331176 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147796-05-2 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.